molecular formula C11H11ClO4 B8002188 (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002188
M. Wt: 242.65 g/mol
InChI Key: LDZDGWXXOATHOA-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester is an organic compound with significant interest in various fields of chemistry and pharmacology. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an oxo-acetic acid ethyl ester moiety. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester typically involves the esterification of (4-Chloro-3-methoxyphenyl)oxo-acetic acid. One common method includes the reaction of (4-Chloro-3-methoxyphenyl)oxo-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Reaction Scheme:

(4-Chloro-3-methoxyphenyl)oxo-acetic acid+EthanolH2SO4(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester+Water\text{(4-Chloro-3-methoxyphenyl)oxo-acetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (4-Chloro-3-methoxyphenyl)oxo-acetic acid+EthanolH2​SO4​​(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It serves as a precursor in the synthesis of drugs that may exhibit anti-inflammatory, analgesic, or antimicrobial activities.

Industry

Industrially, this compound is used in the manufacture of agrochemicals and dyes. Its derivatives are also explored for use in materials science, particularly in the development of polymers and resins.

Mechanism of Action

The mechanism by which (4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester exerts its effects depends on its specific application. In pharmacology, its activity is often related to its ability to interact with specific enzymes or receptors in the body. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)oxo-acetic acid methyl ester
  • (4-Chloro-3-methoxyphenyl)oxo-acetic acid propyl ester
  • (4-Chloro-3-methoxyphenyl)oxo-acetic acid butyl ester

Uniqueness

(4-Chloro-3-methoxyphenyl)oxo-acetic acid ethyl ester is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester offers a balance between reactivity and stability, making it particularly useful in various synthetic applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals

Properties

IUPAC Name

ethyl 2-(4-chloro-3-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-3-16-11(14)10(13)7-4-5-8(12)9(6-7)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZDGWXXOATHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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